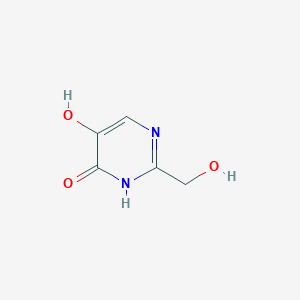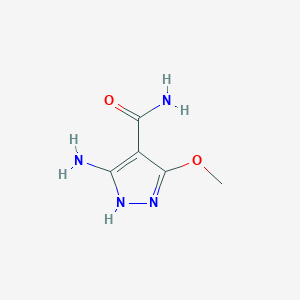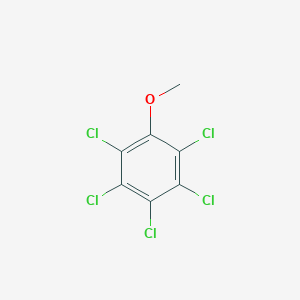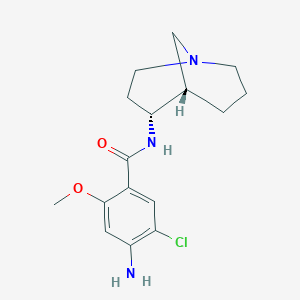
雷尼普赖德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Renzapridum has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor interactions.
Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.
Medicine: Developed for the treatment of IBS-C and other gastrointestinal disorders.
Industry: Used in the development of pharmaceuticals targeting serotonin receptors.
作用机制
Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .
Target of Action
Renzapride primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Renzapride interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .
Biochemical Pathways
It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .
Result of Action
Renzapride’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .
生化分析
Biochemical Properties
Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .
Cellular Effects
Renzapride influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . Renzapride also reduces the oro-caecal transit time in a dose-related manner .
Molecular Mechanism
Renzapride exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .
Temporal Effects in Laboratory Settings
It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .
Metabolic Pathways
Renzapride is involved in the serotonin pathway, interacting with several serotonin receptors
准备方法
Synthetic Routes and Reaction Conditions
Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:
Formation of the Benzamide Core: The core structure is formed by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-amino-1-azabicyclo[3.3.1]nonane to form the benzamide structure.
Industrial Production Methods
Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .
化学反应分析
Types of Reactions
Renzapridum undergoes several types of chemical reactions, including:
Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can be used to modify the benzamide structure.
Substitution: Halogen substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
N-oxide Derivative: Formed through oxidation.
Reduced Benzamide: Formed through reduction.
Halogenated Derivatives: Formed through substitution.
相似化合物的比较
Similar Compounds
Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist.
Tegaserod: A serotonin 5-HT4 receptor agonist used for IBS-C.
Prucalopride: A selective serotonin 5-HT4 receptor agonist used for chronic constipation.
Uniqueness
Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .
属性
| Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. | |
CAS 编号 |
112727-80-7 |
分子式 |
C16H22ClN3O2 |
分子量 |
323.82 g/mol |
IUPAC 名称 |
4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |
InChI 键 |
GZSKEXSLDPEFPT-YGRLFVJLSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
手性 SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |
同义词 |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



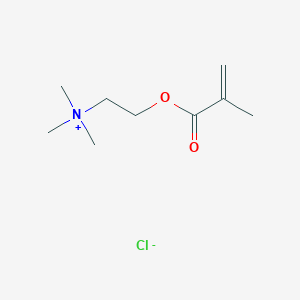

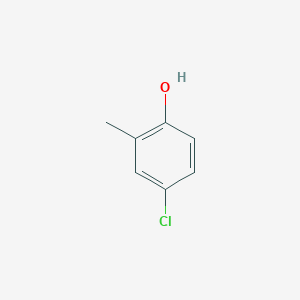
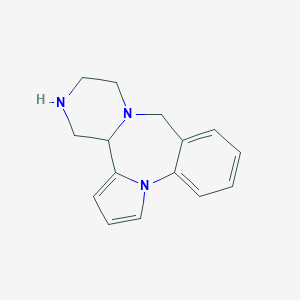


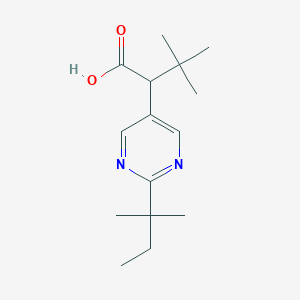
![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)
